molecular formula C9H8BrNO4 B1453250 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one CAS No. 90725-67-0

1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one

Cat. No. B1453250
CAS RN: 90725-67-0
M. Wt: 274.07 g/mol
InChI Key: SZOPMNBEGDCJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” is an organic compound with the molecular formula C9H8BrNO4 . It is a chemical reagent used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” can be represented by the SMILES notation: CCC(=O)C1=C(C(=CC(=C1)Br)N+[O-])O . This indicates that the compound contains a bromine atom, a nitro group, and a hydroxy group attached to a phenyl ring, which is further connected to a propanone group .


Physical And Chemical Properties Analysis

“1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” has a molecular weight of 274.07 . It has a high GI absorption and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is calculated to be 0.11 mg/ml .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary: This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

2. Antimicrobial Studies

  • Application Summary: A new ligand of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . Their transition metal complexes have been synthesized and showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
  • Methods of Application: The ligand coordinates with the transition metal ions through oxygen atoms. The stoichiometry ratio ligand to metal has been 2:1 .
  • Results or Outcomes: The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA. Solution conductivity, Magnetic susceptibility and Antimicrobial screenings were also studied using Resazurin 96 well plate method .

3. Antiviral and Antibacterial Agents

  • Application Summary: Indole derivatives, which can be synthesized using this compound, have been found to possess various biological activities, including antiviral and antibacterial properties .

4. Antioxidant Activity

  • Application Summary: This compound is used in the synthesis of benzoquinoline-based heterocycles, which have been found to possess antioxidant activity .

5. HIV-1 Integrase Inhibitors

  • Application Summary: This compound is used in studies involving HIV-1 integrase inhibitors .

6. α-Glucosidase and α-Amylase Inhibitors

  • Application Summary: This compound has been used in the synthesis of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones, which have been evaluated for inhibitory effect against α-glucosidase and α-amylase activities . These enzymes are key players in carbohydrate digestion and their inhibition can be beneficial in managing type II diabetes mellitus .
  • Methods of Application: The compounds were evaluated through enzymatic assays in vitro .
  • Results or Outcomes: Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some of the compounds exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity .

7. Spectrophotometric Determination of Nickel(II)

  • Application Summary: This compound has been used as a reagent in the spectrophotometric method for determination of nickel(II) .
  • Methods of Application: Nickel(II) reacts with this compound to form a green coloured complex in the pH range 5.5-7.5 .
  • Results or Outcomes: The method can be easily applied for the determination of nickel(II) in industrial, water, oil and plant samples .

Safety And Hazards

This compound is classified as a hazard class 9 substance . It has hazard statements H302, H315, H317, H318, and H410 . Precautionary measures include avoiding contact with skin and eyes, and not allowing contact with air .

properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPMNBEGDCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679656
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one

CAS RN

90725-67-0
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one

Citations

For This Compound
1
Citations
L Wendt - 2021 - d-nb.info
Among the many different biochemical processes ensuring a coordinated cellular response to countless external influences, G protein-coupled receptors (GPCRs) play an integral role. …
Number of citations: 0 d-nb.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.